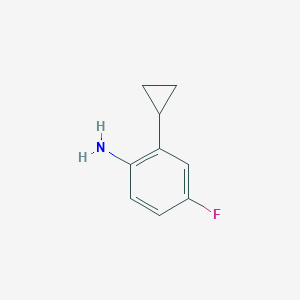
2-Cyclopropyl-4-fluoroaniline
概要
説明
2-Cyclopropyl-4-fluoroaniline is an organic compound with the molecular formula C9H10FN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a cyclopropyl group and a fluorine atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-4-fluoroaniline typically involves the reduction of 4-cyclopropyl-2-fluoro-1-nitrobenzene. One common method includes the use of powdered iron and ammonium chloride in a mixture of ethanol, tetrahydrofuran, and water under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions: 2-Cyclopropyl-4-fluoroaniline can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for converting the amino group to a halide.
Major Products:
Oxidation: Formation of corresponding nitro or nitroso compounds.
Reduction: Formation of cyclopropyl-fluorobenzene.
Substitution: Formation of various substituted anilines depending on the nucleophile used.
科学的研究の応用
2-Cyclopropyl-4-fluoroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2-Cyclopropyl-4-fluoroaniline depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary based on the specific context of its use.
類似化合物との比較
- 2-Cyclopropyl-4-chloroaniline
- 2-Cyclopropyl-4-bromoaniline
- 2-Cyclopropyl-4-iodoaniline
Comparison: 2-Cyclopropyl-4-fluoroaniline is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its chloro, bromo, and iodo analogs. Fluorine’s high electronegativity and small size influence the compound’s reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry .
生物活性
2-Cyclopropyl-4-fluoroaniline is an organic compound notable for its unique structural features, which include a cyclopropyl group and a fluorine atom attached to an aniline ring. These characteristics contribute to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological profiles, and relevant case studies.
- Molecular Formula : CHFN
- Molecular Weight : Approximately 169.19 g/mol
- Structure : The presence of both the cyclopropyl and fluorine groups enhances the compound's binding affinity and specificity towards biological targets, making it a candidate for further investigation in drug development.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and fluorine substituents can modulate the compound's pharmacokinetic and pharmacodynamic properties, influencing its efficacy in various biological pathways.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It may interact with receptor sites to alter signaling pathways, potentially leading to therapeutic effects.
Biological Activity Studies
Research has indicated significant biological activity for this compound, particularly in the context of drug development. Below are summarized findings from various studies:
Case Studies
- Inhibition Studies : A study demonstrated that this compound exhibited inhibitory effects on certain kinases involved in cancer progression, suggesting its potential use in targeted cancer therapies.
- Selectivity Profiles : Research comparing the biological activity of various cyclopropyl-containing compounds found that this compound displayed improved selectivity against liver cancer cells compared to noncancerous cells, indicating a promising therapeutic window.
- Pharmacokinetic Analysis : Studies on the pharmacokinetics of this compound revealed favorable absorption and distribution characteristics, supporting its viability as a drug candidate.
特性
IUPAC Name |
2-cyclopropyl-4-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN/c10-7-3-4-9(11)8(5-7)6-1-2-6/h3-6H,1-2,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZFBDMDLZPLCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=CC(=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















